

Introduction to o-Tolyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *o-tolyl Trifluoromethanesulfonate*

Cat. No.: B1593995

[Get Quote](#)

o-Tolyl trifluoromethanesulfonate (o-tolyl triflate) is an organic compound belonging to the class of aryl triflates. These compounds serve as powerful electrophiles in a multitude of organic transformations. The triflate group (CF_3SO_3^-) is the conjugate base of triflic acid, a superacid, making it an extremely stable anion and consequently one of the best leaving groups in organic chemistry.^[1] This property allows for the activation of otherwise unreactive C-O bonds in phenols for carbon-carbon and carbon-heteroatom bond formation.^[2]

The specific structure of o-tolyl triflate, incorporating the ortho-methylphenyl moiety, makes it a valuable building block for introducing this structural unit into complex molecules. This is particularly relevant in pharmaceutical development, where the o-tolyl group is a key component of important drug classes, such as the "sartan" angiotensin II receptor blockers (e.g., Losartan, Valsartan) used to treat hypertension.^[3] This guide explores the synthesis of o-tolyl triflate from its corresponding phenol (o-cresol) and its subsequent application as a superior alternative to aryl halides in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of **o-tolyl trifluoromethanesulfonate** are summarized below.

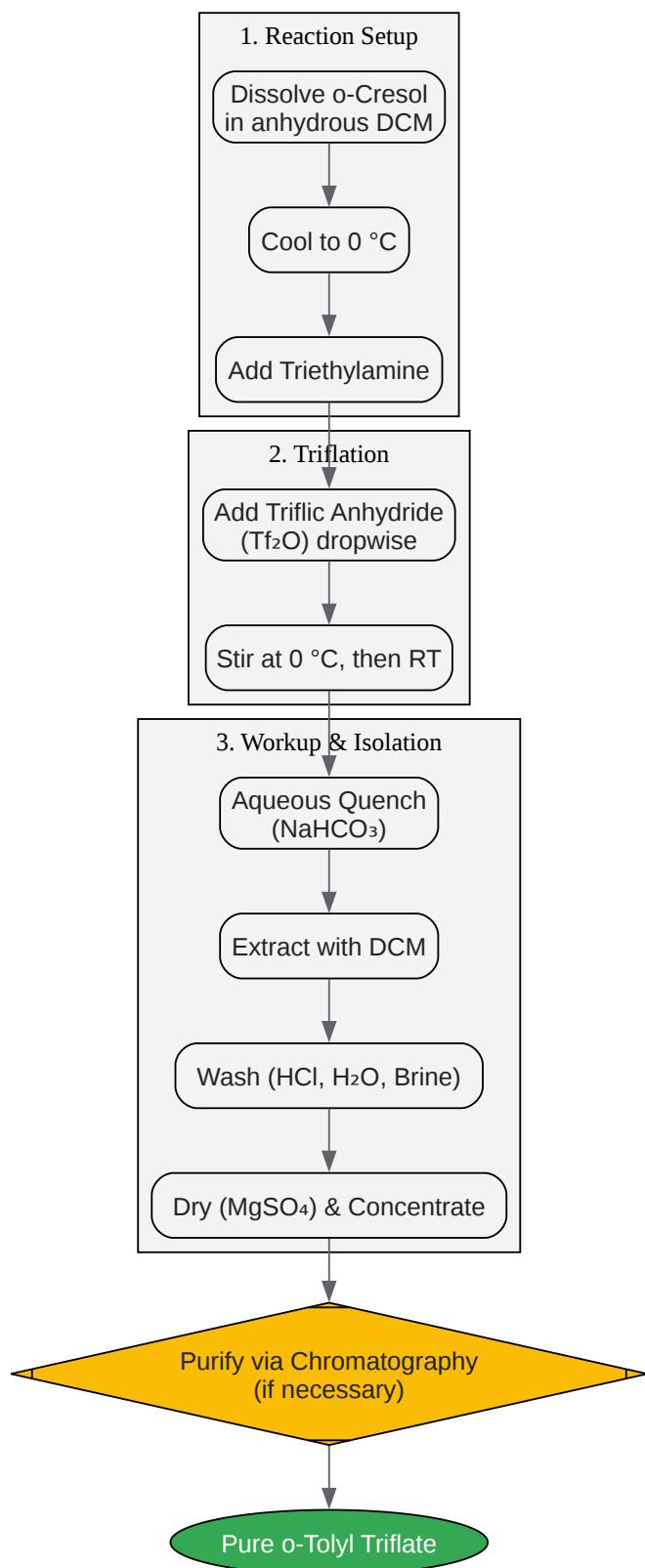
Property	Value	Source(s)
CAS Number	66107-34-4	[4]
Molecular Formula	C ₈ H ₇ F ₃ O ₃ S	[4]
Molecular Weight	240.20 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	
IUPAC Name	(2-methylphenyl) trifluoromethanesulfonate	[4]
Synonyms	o-Tolyl triflate, 2-Methylphenyl trifluoromethanesulfonate	[4]
Purity	Typically >98.0% (GC)	
Storage Temperature	Room temperature, recommended in a cool and dark place (<15°C)	

Synthesis and Purification

o-Tolyl trifluoromethanesulfonate is most commonly synthesized from o-cresol by reaction with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. This method is efficient and provides the product in high yield.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.


- Starting Material: o-Cresol is the direct phenolic precursor to the target molecule.
- Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly electrophilic and powerful triflating agent, ensuring efficient conversion of the phenol.
- Base: A hindered amine base, such as triethylamine or 2,6-lutidine, is used to neutralize the triflic acid byproduct generated during the reaction. The base must be non-nucleophilic to avoid competing reactions with the highly reactive triflic anhydride.

- Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.
- Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side product formation.

Detailed Experimental Protocol: Synthesis of o-Tolyl Triflate

- Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add o-cresol (1.0 eq.) and anhydrous dichloromethane (DCM).
- Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
- Base Addition: Add triethylamine (1.1 eq.) to the cooled solution dropwise.
- Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the o-cresol is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude **o-tolyl trifluoromethanesulfonate**.
- Purification: The crude product can often be used directly in subsequent steps. If higher purity is required, it can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **o-tolyl trifluoromethanesulfonate**.

Core Applications in Organic Synthesis

The primary utility of o-tolyl triflate lies in its role as a superior electrophile in transition metal-catalyzed cross-coupling reactions.[\[2\]](#)

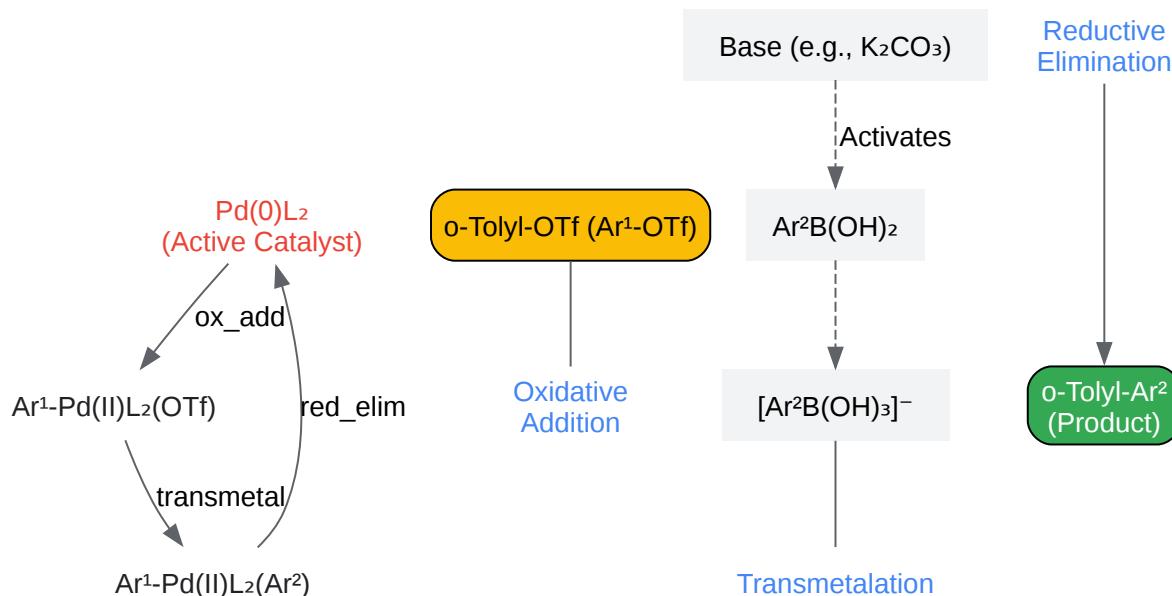
The Triflate Group as an Excellent Leaving Group

The triflate anion (CF_3SO_3^-) is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group.[\[1\]](#) This stability makes it a highly effective leaving group, often enabling reactions that are sluggish or ineffective with corresponding aryl bromides or chlorides.[\[5\]](#) In the context of palladium catalysis, the C-OTf bond undergoes oxidative addition to a Pd(0) center more readily than C-Cl and, in many cases, C-Br bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, is one of the most powerful tools in modern synthesis.[\[6\]](#) Using o-tolyl triflate allows for the efficient construction of biaryl structures containing the o-tolyl motif.

Causality in Experimental Design for Suzuki Coupling:


- Catalyst: A palladium(0) source, such as $\text{Pd}(\text{PPh}_3)_4$ or one generated in situ from a Pd(II) precursor like $\text{Pd}(\text{OAc})_2$ with phosphine ligands, is essential to initiate the catalytic cycle.
- Ligand: Phosphine ligands (e.g., PPh_3 , $\text{P}(\text{o-tolyl})_3$) stabilize the palladium center and modulate its reactivity, facilitating the key steps of oxidative addition and reductive elimination.[\[6\]](#)
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is required to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[\[7\]](#)
- Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of o-Tolyl Triflate

- Preparation: To a flask, add **o-tolyl trifluoromethanesulfonate** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base like K_2CO_3 (2.0-3.0 eq.).
- Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.
- Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-triflate bond of o-tolyl triflate to form a Pd(II) complex. This is often the rate-determining step.
- **Transmetalation:** The aryl group from the activated boronate complex (formed from the boronic acid and base) is transferred to the palladium center, displacing the triflate group.
- **Reductive Elimination:** The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Safety, Handling, and Storage

As a reactive chemical reagent, **o-tolyl trifluoromethanesulfonate** must be handled with appropriate safety precautions.

- Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[4\]](#) It is also considered an irritant.[\[4\]](#)
- Precautionary Measures:
 - Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
 - Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.
 - Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
- First Aid:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
 - If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
 - If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Because aryl triflates are highly reactive towards nucleophiles, they should be stored away from moisture and strong bases.[\[1\]](#)

Conclusion

o-Tolyl trifluoromethanesulfonate is a powerful and enabling reagent for modern organic synthesis. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety, makes it a preferred electrophile for challenging cross-coupling reactions. For professionals in drug discovery and development, mastering the synthesis and application of this reagent provides a direct and efficient pathway to complex molecular architectures, particularly those containing the o-tolyl scaffold found in numerous high-value pharmaceutical agents. By understanding its properties, synthesis, and mechanistic behavior, and by adhering to strict

safety protocols, researchers can effectively leverage o-tolyl triflate to advance their synthetic objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. o-Tolyl Trifluoromethanesulfonate | C8H7F3O3S | CID 572025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction to o-Tolyl Trifluoromethanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593995#properties-of-o-tolyl-trifluoromethanesulfonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com